Methyl 4-(3-aminophenyl)benzoate

Description

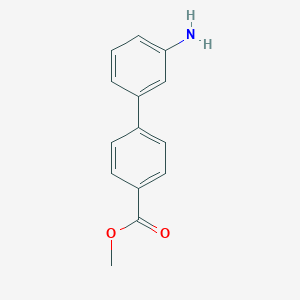

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-aminophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTVRZIUOJSIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362726 | |

| Record name | methyl 4-(3-aminophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159503-24-9 | |

| Record name | methyl 4-(3-aminophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(3-aminophenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-(3-aminophenyl)benzoate

Foreword: The Strategic Importance of Biaryl Amines

Methyl 4-(3-aminophenyl)benzoate is a valuable biaryl amine scaffold, a structural motif of significant interest in medicinal chemistry and materials science. Its architecture, featuring two connected phenyl rings with strategically placed amino and methyl ester functionalities, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and organic electronic materials. This guide provides a detailed, field-proven pathway for its synthesis, emphasizing not just the procedural steps but the underlying chemical logic that ensures a robust and reproducible outcome. The chosen strategy involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biaryl structure, followed by a chemoselective reduction of a nitro group to install the final amine functionality.

Part 1: Strategic Synthesis Pathway Overview

The most efficient and reliable pathway to Methyl 4-(3-aminophenyl)benzoate begins with the construction of its nitro-substituted precursor, Methyl 4-(3-nitrophenyl)benzoate. This is achieved via the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] The subsequent reduction of the nitro group to an amine is a classic and high-yielding transformation, which can be accomplished cleanly using catalytic hydrogenation.[3]

This two-step approach is strategically advantageous because it utilizes commercially available starting materials and employs reactions known for their high functional group tolerance, reliability, and scalability.[4]

Caption: Overall two-step synthesis route to the target compound.

Part 2: Experimental Deep Dive - Synthesis of the Biaryl Core

Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[5] Its widespread use is due to its mild reaction conditions, tolerance of a vast array of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[2]

The catalytic cycle is a well-understood process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Methyl 4-bromobenzoate), forming a Pd(II) intermediate.

-

Transmetalation: The organoboron species (3-nitrophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of Methyl 4-(3-nitrophenyl)benzoate

This protocol details an efficient synthesis of the key biaryl intermediate.[6]

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

-

Heating mantle.

-

Standard glassware for extraction and purification.

Reagents:

-

Methyl 4-bromobenzoate

-

3-Nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a 250 mL three-neck round-bottom flask, add Methyl 4-bromobenzoate (1.0 eq), 3-Nitrophenylboronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask, and purge with dry nitrogen or argon for 15 minutes to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.

-

Catalyst Addition: Briefly remove the nitrogen inlet and add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the flask. Reseal and continue the nitrogen purge for another 5 minutes.

-

Solvent Addition: Add Toluene and Water in a 4:1 ratio (e.g., 80 mL Toluene, 20 mL Water) via syringe. The biphasic system is essential for dissolving both the organic reactants and the inorganic base.

-

Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with 100 mL of Ethyl Acetate and 100 mL of water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc) to afford pure Methyl 4-(3-nitrophenyl)benzoate as a solid.[7]

Part 3: The Final Transformation - Nitro Group Reduction

Principle: Catalytic Hydrogenation

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic chemistry.[8] While various reagents can achieve this, catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is often the method of choice.[3] It is highly efficient, proceeds under mild conditions (room temperature and atmospheric pressure), and generates water as the only byproduct, simplifying purification. The reaction mechanism involves the adsorption of the nitro compound and H₂ onto the surface of the palladium catalyst, where the stepwise reduction to the nitroso, hydroxylamine, and finally the amine occurs.[3] This method is highly chemoselective, leaving the ester functional group intact.

Detailed Protocol: Synthesis of Methyl 4-(3-aminophenyl)benzoate

Materials and Equipment:

-

Two-neck round-bottom flask or hydrogenation vessel.

-

Magnetic stirrer.

-

Hydrogen gas supply (balloon or hydrogenation apparatus).

-

Filtration setup (Büchner funnel, Celite® pad).

Reagents:

-

Methyl 4-(3-nitrophenyl)benzoate

-

Palladium on Carbon (10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite® or other filter aid

Procedure:

-

Setup: To a 100 mL round-bottom flask, add Methyl 4-(3-nitrophenyl)benzoate (1.0 eq) and Methanol (sufficient to dissolve the solid, e.g., 40 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon catalyst (approx. 5-10 mol% Pd relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with a small amount of solvent.

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen. Maintain a positive pressure of hydrogen using a balloon and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours). The disappearance of the UV-active nitro compound and the appearance of the new amine spot is indicative of reaction completion.

-

Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is typically of high purity.

-

Purification (if necessary): If further purification is required, the product can be recrystallized from a suitable solvent system such as ethanol or an ethyl acetate/hexanes mixture to yield pure Methyl 4-(3-aminophenyl)benzoate.[7]

Part 4: Data Summary & Validation

The following table summarizes the typical reaction parameters for this synthetic pathway, providing a quick reference for experimental planning.

| Parameter | Step 1: Suzuki-Miyaura Coupling | Step 2: Nitro Reduction |

| Key Reactants | Methyl 4-bromobenzoate, 3-Nitrophenylboronic acid | Methyl 4-(3-nitrophenyl)benzoate |

| Key Reagents | Pd(PPh₃)₄, K₂CO₃ | H₂ (g), 10% Pd/C |

| Catalyst Loading | 2-5 mol% | 5-10 mol% (Pd) |

| Solvent System | Toluene / Water (4:1) | Methanol or Ethanol |

| Temperature | 80 °C | Room Temperature |

| Typical Time | 12-16 hours | 2-4 hours |

| Typical Yield | 85-95% | >95% |

| Purification | Flash Column Chromatography | Filtration / Recrystallization |

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to Methyl 4-(3-aminophenyl)benzoate. By leveraging a robust palladium-catalyzed Suzuki-Miyaura cross-coupling and a clean, chemoselective catalytic hydrogenation, this guide offers a validated and scalable protocol suitable for research and development environments. The emphasis on the rationale behind each procedural choice empowers the researcher to not only replicate the synthesis but also to troubleshoot and adapt the methodology as needed, embodying the principles of sound scientific practice.

References

-

Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Zinin reaction - Wikipedia . Wikipedia. Available at: [Link]

-

Reduction of Nitroarenes to Anilines in Basic Alcoholic Media - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron . Organic Chemistry Portal. Available at: [Link]

-

Biaryl synthesis by C-C coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC - NIH . National Institutes of Health. Available at: [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . American Chemical Society. Available at: [Link]

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications . ACS Publications. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH . National Institutes of Health. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI . MDPI. Available at: [Link]

-

Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling . Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-(3-aminophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-(3-aminophenyl)benzoate. Due to the limited availability of experimentally derived public data for this specific compound, this report utilizes a high-quality predicted spectrum to facilitate its structural characterization. This document also outlines a comprehensive experimental protocol for the acquisition of ¹H NMR data for similar aromatic esters.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for Methyl 4-(3-aminophenyl)benzoate is summarized in the table below. The predictions were generated using established computational algorithms, providing valuable insights into the expected chemical shifts, multiplicities, and integration values for each proton in the molecule.

Table 1: Predicted ¹H NMR Data for Methyl 4-(3-aminophenyl)benzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.01 | Doublet (d) | 2H | H-2', H-6' |

| 7.58 | Doublet (d) | 2H | H-3', H-5' |

| 7.18 | Triplet (t) | 1H | H-5 |

| 6.95 | Doublet of Doublets (dd) | 1H | H-6 |

| 6.88 | Triplet (t) | 1H | H-2 |

| 6.71 | Doublet of Doublets (dd) | 1H | H-4 |

| 3.89 | Singlet (s) | 3H | -OCH₃ |

| 3.80 (broad) | Singlet (s) | 2H | -NH₂ |

Note: The data presented is predicted and should be used as a reference. Actual experimental values may vary.

Molecular Structure and Proton Assignment

The structure of Methyl 4-(3-aminophenyl)benzoate with the assigned proton labels corresponding to the data in Table 1 is depicted below.

Figure 1: Chemical structure of Methyl 4-(3-aminophenyl)benzoate with proton numbering.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of an aromatic ester like Methyl 4-(3-aminophenyl)benzoate.

1. Sample Preparation

-

Analyte Purity: Ensure the sample of Methyl 4-(3-aminophenyl)benzoate is of high purity to avoid signals from impurities interfering with the spectrum. Purification can be achieved by techniques such as recrystallization or column chromatography.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly affect the chemical shifts.

-

Concentration: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, referencing to the residual solvent peak is often sufficient (e.g., CDCl₃ at 7.26 ppm).

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequency for the chosen solvent, and the field frequency should be locked onto the deuterium signal of the solvent.

-

Shimming: Perform shimming of the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used for a ¹H NMR spectrum.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is generally adequate for most protons in small organic molecules.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is suitable for most organic compounds.

-

3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., 7.26 ppm for CDCl₃).

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Peak Picking: Identify the exact chemical shift of each peak in the spectrum.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-(3-aminophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 4-(3-aminophenyl)benzoate. Due to the limited availability of experimental spectral data in public databases for this specific compound, this guide presents predicted ¹³C NMR chemical shifts, a detailed experimental protocol for acquiring such data, and visualizations to aid in the structural elucidation and interpretation of the molecule's carbon framework.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for Methyl 4-(3-aminophenyl)benzoate. These values were obtained using computational prediction software and are intended to provide a reference for experimental analysis. The carbon atoms are numbered as illustrated in the chemical structure diagram below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| 1 | 131.2 |

| 2 | 119.3 |

| 3 | 147.1 |

| 4 | 115.6 |

| 5 | 129.8 |

| 6 | 115.1 |

| 7 | 142.3 |

| 8 | 128.5 |

| 9, 13 | 129.9 |

| 10, 12 | 121.8 |

| 11 | 166.7 |

| 14 | 52.1 |

Experimental Protocols

A standard protocol for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like Methyl 4-(3-aminophenyl)benzoate is detailed below.

1. Sample Preparation:

-

Purity: Ensure the sample of Methyl 4-(3-aminophenyl)benzoate is of high purity (ideally >95%) to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent. A common choice is Deuterated Chloroform (CDCl₃) as it is a good solvent for many organic compounds and its carbon signal at ~77 ppm serves as a convenient internal reference. Other potential solvents include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD), depending on the solubility of the compound.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). However, for routine analysis, the residual solvent peak is commonly used as a secondary reference.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.

-

Tuning and Matching: The probe should be tuned to the ¹³C frequency and matched to the impedance of the instrument to ensure efficient transfer of radiofrequency power.

-

Locking and Shimming: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is a reasonable starting point.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quantitative analysis. Quaternary carbons have longer relaxation times and may require a longer delay.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

3. Data Processing and Analysis:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: The chemical shift of each peak is determined. While routine ¹³C NMR spectra are generally not used for quantitative analysis due to the nuclear Overhauser effect (NOE) and differences in relaxation times, the relative intensities can provide qualitative information.

Mandatory Visualizations

Logical Workflow for ¹³C NMR Analysis

Caption: Workflow for 13C NMR Analysis.

Chemical Structure of Methyl 4-(3-aminophenyl)benzoate with Carbon Numbering

Caption: Structure of Methyl 4-(3-aminophenyl)benzoate.

An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-(3-aminophenyl)benzoate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 4-(3-aminophenyl)benzoate, a compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of ionization and fragmentation, offering field-proven insights into experimental design and data interpretation.

Introduction: Understanding the Analyte

Methyl 4-(3-aminophenyl)benzoate is an aromatic compound featuring both an amine and an ester functional group. Its structure presents a unique analytical challenge and opportunity, as the interplay between these functionalities dictates its behavior in the mass spectrometer. A thorough understanding of its mass spectrometric profile is crucial for its identification, characterization, and quantification in various matrices.

Chemical Structure:

Key Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C14H13NO2 | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| Exact Mass | 227.09463 Da | N/A |

The Causality of Ionization: Selecting the Optimal Technique

The choice of ionization technique is paramount in mass spectrometry, as it directly influences the type and quality of data obtained. The selection is guided by the analyte's physicochemical properties and the analytical objective. For Methyl 4-(3-aminophenyl)benzoate, both "hard" and "soft" ionization methods offer distinct advantages.

Hard Ionization: Electron Ionization (EI)

Electron Ionization (EI) is a classic, high-energy technique that provides extensive fragmentation, yielding a detailed structural fingerprint of the analyte.[2] This makes it invaluable for structural elucidation and library matching.

Mechanism of Action: In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•+).[2] This radical cation is energetically unstable and undergoes extensive fragmentation.

Applicability to Methyl 4-(3-aminophenyl)benzoate: EI is well-suited for this molecule due to its relatively low molecular weight and thermal stability. The resulting fragmentation pattern will be rich in information, allowing for the differentiation of isomers.

Soft Ionization: Electrospray (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Soft ionization techniques impart less energy to the analyte, resulting in minimal fragmentation and a prominent molecular ion peak.[3] This is ideal for molecular weight determination and quantification.

-

Electrospray Ionization (ESI): ESI is a gentle ionization method that generates ions from a solution.[3] It is particularly effective for polar molecules and is highly compatible with liquid chromatography (LC-MS). Given the presence of the polar amino group, Methyl 4-(3-aminophenyl)benzoate is an excellent candidate for ESI, likely forming a protonated molecule [M+H]+ in positive ion mode.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI.[4] It involves a corona discharge that ionizes the solvent, which in turn protonates the analyte.[4] APCI can be a robust alternative to ESI for this molecule, especially at higher concentrations.

Predicted Fragmentation Pathways: A Structural Roadmap

The fragmentation of Methyl 4-(3-aminophenyl)benzoate in the mass spectrometer is a logical cascade of bond cleavages driven by the stability of the resulting ions and neutral losses. The presence of the aromatic rings, the ester linkage, and the amino group provides several predictable fragmentation routes.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (m/z 227) will be observed, and its fragmentation will likely proceed through several key pathways:

-

Loss of the Methoxy Group (-OCH3): A primary fragmentation event is the cleavage of the C-O bond of the ester, leading to the loss of a methoxy radical (•OCH3, 31 Da) to form a stable acylium ion at m/z 196 .

-

Loss of the Carbomethoxy Group (-COOCH3): Cleavage of the bond between the phenyl ring and the carbonyl group can result in the loss of the carbomethoxy group (•COOCH3, 59 Da), generating an ion at m/z 168 .

-

Cleavage of the C-N Bond: The bond between the phenyl ring and the amino group can cleave, although this is generally less favorable than fragmentation at the ester group.

-

Ring Fragmentation: The aromatic rings themselves can undergo fragmentation, leading to a complex pattern of smaller ions.

Predicted EI Fragmentation Scheme:

Caption: Predicted major EI fragmentation pathways for Methyl 4-(3-aminophenyl)benzoate.

Collision-Induced Dissociation (CID) of the Protonated Molecule [M+H]+

In tandem mass spectrometry (MS/MS) experiments using a soft ionization source like ESI, the protonated molecule ([M+H]+, m/z 228) is isolated and fragmented through collision-induced dissociation (CID). The fragmentation patterns will differ from EI due to the even-electron nature of the precursor ion.

-

Loss of Methanol (CH3OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (32 Da), leading to the formation of a prominent ion at m/z 196 .

-

Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting ion can lose carbon monoxide (28 Da) to produce an ion at m/z 168 .

-

Loss of Ammonia (NH3): The protonated amino group can be lost as ammonia (17 Da), generating an ion at m/z 211 .

Predicted CID Fragmentation Scheme for [M+H]+:

Caption: Predicted major CID fragmentation pathways for protonated Methyl 4-(3-aminophenyl)benzoate.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide robust and reproducible data for the mass spectrometric analysis of Methyl 4-(3-aminophenyl)benzoate.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of Methyl 4-(3-aminophenyl)benzoate and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare working solutions at concentrations appropriate for the chosen ionization technique and instrument sensitivity (e.g., 1-10 µg/mL for initial screening).

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI and APCI

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be 10-95% B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (ESI - Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (Nitrogen): 30-50 psi

-

Drying Gas (Nitrogen) Flow: 8-12 L/min

-

Drying Gas Temperature: 300-350 °C

-

Scan Range: m/z 50-300

Mass Spectrometry Parameters (APCI - Positive Ion Mode):

-

Ion Source: Atmospheric Pressure Chemical Ionization (APCI)

-

Corona Discharge Current: 3-5 µA

-

Vaporizer Temperature: 350-450 °C

-

Sheath Gas (Nitrogen) Flow: 40-60 (arbitrary units)

-

Auxiliary Gas (Nitrogen) Flow: 5-15 (arbitrary units)

-

Capillary Temperature: 250-300 °C

-

Scan Range: m/z 50-300

Gas Chromatography-Mass Spectrometry (GC-MS) for EI

GC Parameters:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

-

Injection Mode: Splitless or split (e.g., 20:1).

Mass Spectrometry Parameters (EI):

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Scan Range: m/z 40-300

Data Presentation and Interpretation

A systematic approach to data analysis is crucial for accurate compound identification and characterization.

Data Summary Table:

| Ionization Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Predicted Neutral Loss |

| EI | 227 ([M]•+) | 196, 168 | •OCH3, •COOCH3 |

| ESI-CID | 228 ([M+H]+) | 196, 168, 211 | CH3OH, CO, NH3 |

| APCI-CID | 228 ([M+H]+) | 196, 168, 211 | CH3OH, CO, NH3 |

Workflow for Structural Confirmation:

Caption: A logical workflow for the mass spectrometric analysis and structural confirmation of Methyl 4-(3-aminophenyl)benzoate.

Conclusion

The mass spectrometric analysis of Methyl 4-(3-aminophenyl)benzoate requires a multi-faceted approach. By leveraging both hard and soft ionization techniques, a wealth of information can be obtained, from accurate molecular weight determination to detailed structural insights through fragmentation analysis. The protocols and predicted fragmentation pathways outlined in this guide provide a robust framework for researchers to confidently identify and characterize this important molecule. As with any analytical endeavor, a thorough understanding of the underlying chemical principles is the key to successful and reliable results.

References

- 1. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

FT-IR spectrum of Methyl 4-(3-aminophenyl)benzoate

An In-depth Technical Guide to the FT-IR Spectrum of Methyl 4-(3-aminophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of Methyl 4-(3-aminophenyl)benzoate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from established spectroscopic principles and spectral data of analogous compounds. It outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its analysis.

Predicted FT-IR Spectral Data

The is characterized by the vibrational modes of its constituent functional groups: a primary aromatic amine, a methyl ester, and two substituted benzene rings. The expected absorption bands are summarized in the table below. The intensity of an absorption band is influenced by the polarity of the bond; more polar bonds typically result in more intense absorption bands[1][2].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Medium - Strong | N-H asymmetric and symmetric stretching | Primary Aromatic Amine |

| 3100 - 3000 | Medium | C-H stretching | Aromatic (sp² C-H) |

| 3000 - 2850 | Medium | C-H stretching | Methyl (sp³ C-H)[3][4] |

| 1725 - 1705 | Strong | C=O stretching | Ester (Carbonyl)[3] |

| 1620 - 1580 | Medium | N-H bending (scissoring) | Primary Aromatic Amine |

| 1600 - 1475 | Medium - Weak | C=C stretching | Aromatic Ring[3][4] |

| 1450 and 1375 | Medium | C-H bending | Methyl (-CH₃)[3] |

| 1300 - 1000 | Strong | C-O stretching | Ester and Aryl Ether[3] |

| 900 - 690 | Strong | C-H out-of-plane bending | Aromatic Ring[3][4] |

Experimental Protocol for FT-IR Analysis

This section details the methodology for obtaining a high-quality using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid and liquid samples[4].

2.1. Instrumentation

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

2.2. Sample Preparation

-

Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe, then allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself[5].

-

Place a small amount of the solid Methyl 4-(3-aminophenyl)benzoate sample directly onto the center of the ATR crystal.

-

Apply firm and even pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

2.3. Data Acquisition

-

Set the spectral range typically from 4000 cm⁻¹ to 400 cm⁻¹[5].

-

Select a suitable resolution, typically 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 to 32 scans) to achieve an adequate signal-to-noise ratio.

-

Acquire the sample spectrum. The instrument software will automatically perform the Fourier transform to generate the infrared spectrum[5].

2.4. Data Processing

-

The acquired sample spectrum should be automatically ratioed against the background spectrum by the instrument's software to produce the final transmittance or absorbance spectrum.

-

If necessary, perform a baseline correction to ensure that the baseline is flat.

-

Label the significant peaks with their corresponding wavenumbers.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical steps involved in acquiring and interpreting the .

Caption: Workflow for FT-IR analysis of Methyl 4-(3-aminophenyl)benzoate.

Visualization of Key Vibrational Modes

The following diagram provides a simplified representation of the key functional groups within Methyl 4-(3-aminophenyl)benzoate and their characteristic IR-active vibrational modes.

Caption: Key vibrational modes of Methyl 4-(3-aminophenyl)benzoate.

References

- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. mse.washington.edu [mse.washington.edu]

Physical and chemical properties of Methyl 4-(3-aminophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 4-(3-aminophenyl)benzoate, a biphenyl derivative of interest in medicinal chemistry and materials science. This document compiles available data on its properties, synthesis, and analytical characterization to support research and development activities.

Core Properties and Data

Methyl 4-(3-aminophenyl)benzoate, identified by CAS number 159503-24-9, possesses a molecular formula of C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol .[1] Its structure features a methyl benzoate moiety linked to an aminophenyl group, conferring upon it properties relevant for further chemical modifications and applications.

Physical Properties

The known physical characteristics of Methyl 4-(3-aminophenyl)benzoate are summarized in the table below. These properties are essential for its handling, formulation, and integration into various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| Melting Point | 149-151 °C | [2] |

| Boiling Point | 411.8 °C at 760 mmHg | [3][4] |

| Density | 1.166 g/cm³ | [3][4] |

| Refractive Index | 1.602 | [4] |

| Flash Point | 242.1 °C | [3][4] |

Chemical and Safety Information

Methyl 4-(3-aminophenyl)benzoate is classified as a compound that may cause an allergic skin reaction and serious eye irritation.[2] In terms of chemical stability, it is incompatible with strong oxidizing agents, as well as strong acids and bases.[2] When subjected to decomposition under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

| Parameter | Description | Reference(s) |

| CAS Number | 159503-24-9 | [1][5] |

| Synonyms | Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate, 3'-Amino-biphenyl-4-carboxylic acid methyl ester | [1] |

| Incompatibilities | Strong oxidizing agents, strong acids and bases | [2] |

| Hazard Statements | May cause an allergic skin reaction (H317), Causes serious eye irritation (H319) | [2] |

| Storage Conditions | Sealed in a dry, room temperature environment. For longer periods, storage at -20°C is recommended. | [6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of Methyl 4-(3-aminophenyl)benzoate are not extensively available in the public domain. However, a general synthetic approach involves a Suzuki coupling reaction, a common method for the formation of carbon-carbon bonds in biphenyl compounds.

General Synthesis via Suzuki Coupling

A plausible synthetic route to Methyl 4-(3-aminophenyl)benzoate is the Suzuki coupling of methyl 4-bromobenzoate with 3-aminophenylboronic acid. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Materials:

-

Methyl 4-bromobenzoate

-

3-Aminophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., sodium carbonate, potassium phosphate)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

General Procedure:

-

In a reaction vessel, dissolve methyl 4-bromobenzoate and 3-aminophenylboronic acid in the chosen solvent system.

-

Add the base to the mixture.

-

De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Methyl 4-(3-aminophenyl)benzoate.

The logical workflow for this synthesis is depicted in the following diagram:

Spectroscopic Characterization

As of the latest available data, specific experimental spectra for Methyl 4-(3-aminophenyl)benzoate are not published. The following sections describe the expected spectral characteristics based on its chemical structure and general principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl ester protons, and the amine protons. The aromatic region (typically δ 7.0-8.5 ppm) will exhibit complex splitting patterns due to the coupling between adjacent protons. The methyl ester protons will appear as a singlet around δ 3.8-4.0 ppm. The amine protons are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the ester group is expected to be the most downfield signal (around δ 165-175 ppm). The aromatic carbons will resonate in the region of δ 110-150 ppm. The methyl carbon of the ester group will appear as a signal around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 4-(3-aminophenyl)benzoate will be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C-O stretching: Bands in the region of 1100-1300 cm⁻¹ for the C-O bond of the ester.

-

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution patterns on the phenyl rings.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 227, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

The relationship between these analytical techniques in characterizing the compound is illustrated below:

References

- 1. Methyl 4-(3-aminophenyl)benzoate - CAS:159503-24-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. Methyl 4-aMino-3-(MethylaMino)benzoate synthesis - chemicalbook [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [guidechem.com]

- 5. 4'-AMINO-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER | 159503-24-9 [m.chemicalbook.com]

- 6. 159503-24-9|Methyl 4-(3-aminophenyl)benzoate|Methyl 4-(3-aminophenyl)benzoate|-范德生物科技公司 [bio-fount.com]

In-Depth Technical Guide: Characterization of CAS Number 159503-24-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 159503-24-9 is Methyl 4-(3-aminophenyl)benzoate , a biphenyl derivative with the molecular formula C₁₄H₁₃NO₂. This molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its structure, featuring a methyl ester and an amino group on separate phenyl rings, offers versatile handles for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral characterization, and a discussion of its known applications and biological relevance.

Physicochemical Properties

Methyl 4-(3-aminophenyl)benzoate is a solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |

| Molecular Weight | 227.26 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 149-151 °C | |

| Boiling Point | 411.8 °C at 760 mmHg (Predicted) | |

| Density | 1.166 g/cm³ (Predicted) | |

| Solubility | Information not available | |

| InChI Key | VXTVRZIUOJSIIN-UHFFFAOYSA-N | |

| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)N |

Synthesis

The primary synthetic route to Methyl 4-(3-aminophenyl)benzoate is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of the biaryl C-C bond.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of Methyl 4-(3-aminophenyl)benzoate from methyl 4-bromobenzoate and 3-aminophenylboronic acid.

Materials:

-

Methyl 4-bromobenzoate

-

3-Aminophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-bromobenzoate (1.0 eq), 3-aminophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq)).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Methyl 4-(3-aminophenyl)benzoate.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis of Methyl 4-(3-aminophenyl)benzoate.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on both aromatic rings and the methyl ester. The protons of the benzoate ring will likely appear as doublets, while the protons on the aminophenyl ring will exhibit more complex splitting patterns (triplet, doublets of doublets). The amino protons will appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around 167 ppm). The aromatic carbons will resonate in the range of 115-150 ppm, and the methyl carbon of the ester will be the most upfield signal (around 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1720 cm⁻¹), C-O stretching (around 1280 cm⁻¹), and C=C stretching for the aromatic rings (around 1600 cm⁻¹).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 227. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 196, and the loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 168.

| Spectroscopic Data | Expected Chemical Shifts / Peaks |

| ¹H NMR (ppm) | ~7.0-8.0 (aromatic H), ~3.9 (s, 3H, -OCH₃), ~3.8 (br s, 2H, -NH₂) |

| ¹³C NMR (ppm) | ~167 (C=O), ~115-150 (aromatic C), ~52 (-OCH₃) |

| IR (cm⁻¹) | 3300-3500 (N-H), ~1720 (C=O), ~1280 (C-O), ~1600 (C=C) |

| MS (m/z) | 227 [M]⁺, 196 [M-OCH₃]⁺, 168 [M-COOCH₃]⁺ |

Biological Activity and Applications

Methyl 4-(3-aminophenyl)benzoate is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential biological activities. While the compound itself has not been extensively studied for its biological effects, its structural motif is present in a variety of pharmacologically active compounds.

Derivatives of aminobiphenyls have been investigated for a range of therapeutic applications, including as:

-

Antitumor Agents: The 2-(4-aminophenyl)benzothiazole scaffold, which shares structural similarities, has shown potent and selective antitumor properties in vitro and in vivo.[3][4][5] These compounds are thought to be bioactivated by cytochrome P450 enzymes to form DNA adducts in sensitive cancer cells.[5]

-

Enzyme Inhibitors: The aminobiphenyl core is a feature in molecules designed to inhibit various enzymes.

-

Receptor Antagonists: Substituted benzimidazoles and benzoates have been explored as angiotensin II receptor antagonists for the treatment of hypertension.[6]

The presence of the reactive amino and ester groups allows for the facile introduction of diverse functionalities, making Methyl 4-(3-aminophenyl)benzoate a key starting material for combinatorial chemistry and the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Potential Signaling Pathway Involvement

Given its role as a precursor to various bioactive molecules, the potential for derivatives of Methyl 4-(3-aminophenyl)benzoate to interact with cellular signaling pathways is significant. For instance, compounds targeting receptor tyrosine kinases often incorporate biaryl structures. The specific pathways would be dependent on the final structure of the synthesized derivative.

Caption: Role of CAS 159503-24-9 in a typical drug discovery workflow.

Safety and Handling

Detailed toxicological data for Methyl 4-(3-aminophenyl)benzoate is not widely available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 4-(3-aminophenyl)benzoate (CAS 159503-24-9) is a key synthetic intermediate with significant potential in the field of medicinal chemistry and materials science. Its straightforward synthesis via Suzuki-Miyaura coupling and the presence of versatile functional groups make it an attractive starting material for the development of novel compounds. While the biological activity of the parent molecule is not well-documented, its structural framework is a common feature in a variety of biologically active agents, highlighting its importance for researchers and drug development professionals. Further investigation into the properties and applications of this compound and its derivatives is warranted.

References

- 1. Methyl 4-(3-aminophenyl)benzoate - CAS:159503-24-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 159503-24-9|Methyl 4-(3-aminophenyl)benzoate|Methyl 4-(3-aminophenyl)benzoate|-范德生物科技公司 [bio-fount.com]

- 3. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates [mdpi.com]

An In-depth Technical Guide to Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate

This technical guide provides a comprehensive overview of Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structure, properties, synthesis, and potential applications.

Chemical Structure and Properties

Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate is an organic compound featuring a biphenyl core structure. This framework consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a methyl carboxylate group at the 4-position, while the other bears an amino group at the 3'-position.

Table 1: Physicochemical Properties of Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |

| Molecular Weight | 227.26 g/mol | [1][2] |

| CAS Number | 159503-24-9 | [1][3] |

| Appearance | Solid (predicted) | [4] |

| Boiling Point | 411.8 ± 38.0 °C (predicted) | [2] |

| Density | 1.166 ± 0.06 g/cm³ (predicted) | [2] |

| pKa | 4.05 ± 0.10 (predicted) | [2] |

Synthesis of Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate

The synthesis of Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate is typically achieved through a two-step process. The first step involves the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a nitro group to an amine in the second step.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of the precursor, Methyl 3'-nitro-[1,1'-biphenyl]-4-carboxylate.

Materials:

-

Methyl 4-bromobenzoate

-

3-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

In a round-bottom flask, dissolve methyl 4-bromobenzoate (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

-

Add potassium carbonate (2.0 eq) dissolved in a minimal amount of water to the flask.

-

Degas the mixture by bubbling nitrogen or argon gas through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 3'-nitro-[1,1'-biphenyl]-4-carboxylate.[5]

Experimental Protocol: Reduction of the Nitro Group

This protocol outlines the conversion of the nitro intermediate to the final amino product.

Materials:

-

Methyl 3'-nitro-[1,1'-biphenyl]-4-carboxylate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol or Ethyl acetate

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Methyl 3'-nitro-[1,1'-biphenyl]-4-carboxylate (1.0 eq) in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) or iron powder (5.0 eq) to the solution.

-

Slowly add concentrated hydrochloric acid while stirring.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate.

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons in the range of δ 6.8-8.2 ppm. The methyl ester protons would appear as a singlet around δ 3.9 ppm, and the amino protons as a broad singlet.[6]

-

¹³C NMR (CDCl₃, 100 MHz): Aromatic carbons are expected in the range of δ 115-150 ppm. The carbonyl carbon of the ester group would be observed around δ 167 ppm, and the methyl carbon of the ester at approximately δ 52 ppm.[7]

Applications in Drug Discovery and Materials Science

Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate serves as a valuable building block in the synthesis of more complex molecules. The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[8] The amino and carboxylate groups on this molecule provide reactive handles for further chemical modifications, allowing for the construction of diverse chemical libraries for drug screening.

Biphenyl derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, derivatives of biphenyl carboxamides have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) and as platelet-activating factor (PAF) antagonists.[3][9]

The rigid, conjugated structure of the biphenyl core also makes this class of molecules interesting for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and liquid crystals.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate.

Role as a Scaffold in Drug Discovery

Caption: Role as a versatile scaffold in the drug discovery process.

References

- 1. labsolu.ca [labsolu.ca]

- 2. chembk.com [chembk.com]

- 3. 159503-24-9|Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. Methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate | 5730-76-7 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

The Pivotal Role of Methyl 4-(3-aminophenyl)benzoate in Modern Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(3-aminophenyl)benzoate, a seemingly unassuming aromatic compound, stands as a critical chemical intermediate at the crossroads of pharmaceutical innovation and advanced materials science. Its unique bifunctional nature, possessing both a reactive amine group and a readily transformable methyl ester, makes it a versatile building block for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and significant applications of Methyl 4-(3-aminophenyl)benzoate, offering detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Chemical Properties and Synthesis

Methyl 4-(3-aminophenyl)benzoate is a biphenyl derivative with the chemical formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . Its structure features a central biphenyl core with an amino group on one phenyl ring and a methyl carboxylate group on the other, positioned at the meta and para positions, respectively. This strategic arrangement of functional groups dictates its reactivity and utility as a chemical intermediate.

The primary route for the synthesis of Methyl 4-(3-aminophenyl)benzoate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient and high-yielding pathway to construct the biphenyl scaffold.

Synthesis via Suzuki-Miyaura Coupling: An Experimental Protocol

The synthesis involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. A typical experimental protocol is as follows:

Table 1: Reagents and Materials for the Synthesis of Methyl 4-(3-aminophenyl)benzoate

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.05 | 1.0 g | 1.0 |

| 3-Aminophenylboronic acid | C₆H₈BNO₂ | 136.94 | 0.70 g | 1.1 |

| Palladium(II) acetate [Pd(OAc)₂] | C₄H₆O₄Pd | 224.52 | 21 mg | 0.02 |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 98 mg | 0.08 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.93 g | 3.0 |

| Toluene | C₇H₈ | - | 20 mL | - |

| Water | H₂O | - | 10 mL | - |

Procedure:

-

To a round-bottom flask, add methyl 4-bromobenzoate (1.0 g, 4.65 mmol), 3-aminophenylboronic acid (0.70 g, 5.12 mmol), palladium(II) acetate (21 mg, 0.093 mmol), and triphenylphosphine (98 mg, 0.372 mmol).

-

Add potassium carbonate (1.93 g, 13.95 mmol), toluene (20 mL), and water (10 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 4-(3-aminophenyl)benzoate.

Expected Yield: 85-95%

Physical Appearance: Off-white to pale yellow solid.

Diagram 1: Synthesis of Methyl 4-(3-aminophenyl)benzoate via Suzuki-Miyaura Coupling

Role as a Key Intermediate in Drug Synthesis

Methyl 4-(3-aminophenyl)benzoate serves as a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably in the development of targeted cancer therapies. Its structure provides a versatile scaffold for the introduction of pharmacophoric groups.

Synthesis of Axitinib: A Case Study

Axitinib is a potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma. The synthesis of Axitinib utilizes Methyl 4-(3-aminophenyl)benzoate as a key building block.

Diagram 2: Role of Methyl 4-(3-aminophenyl)benzoate in the Synthesis of a Precursor to Axitinib

The synthesis of an advanced intermediate for Axitinib involves a Buchwald-Hartwig amination reaction, where the amino group of Methyl 4-(3-aminophenyl)benzoate is coupled with an appropriate indazole derivative.

Application in Polymer Chemistry

The bifunctional nature of Methyl 4-(3-aminophenyl)benzoate also lends itself to applications in polymer chemistry, specifically in the synthesis of aromatic polyamides. These polymers are known for their high thermal stability, excellent mechanical properties, and chemical resistance.

Polyamide Synthesis: An Experimental Workflow

Aromatic polyamides can be synthesized through the polycondensation of a diamine with a diacyl chloride. Methyl 4-(3-aminophenyl)benzoate, after hydrolysis of the ester to a carboxylic acid and subsequent conversion to the acyl chloride, or by direct amidation reactions, can act as a monomer in these polymerizations.

Diagram 3: General Workflow for Polyamide Synthesis

Table 2: Typical Conditions for Aromatic Polyamide Synthesis

| Parameter | Condition |

| Monomers | Diamine (derived from Methyl 4-(3-aminophenyl)benzoate), Aromatic Diacyl Chloride |

| Solvent | N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) |

| Catalyst/Additive | Pyridine, Lithium Chloride |

| Temperature | 0 °C to room temperature, then heated to 100-120 °C |

| Reaction Time | 3-6 hours |

| Work-up | Precipitation in a non-solvent (e.g., methanol or water) |

Characterization Data

Accurate characterization is crucial for confirming the identity and purity of Methyl 4-(3-aminophenyl)benzoate. The following table summarizes key spectroscopic data.

Table 3: Spectroscopic Data for Methyl 4-(3-aminophenyl)benzoate

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 7.25 (t, J = 7.8 Hz, 1H), 6.95 (d, J = 7.8 Hz, 1H), 6.85 (s, 1H), 6.75 (d, J = 7.8 Hz, 1H), 3.92 (s, 3H), 3.80 (br s, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 166.9, 146.7, 142.0, 141.2, 130.1, 129.6, 127.8, 126.9, 117.8, 114.9, 114.1, 52.2. |

| Mass Spectrometry (ESI) | m/z 228.0968 [M+H]⁺ |

Conclusion

Methyl 4-(3-aminophenyl)benzoate is a highly valuable and versatile chemical intermediate. Its efficient synthesis via the Suzuki-Miyaura coupling reaction and the presence of two key functional groups make it an essential building block in the pharmaceutical industry for the development of life-saving drugs like Axitinib, and in materials science for the creation of high-performance aromatic polyamides. The detailed protocols and data presented in this guide are intended to empower researchers and scientists to harness the full potential of this important molecule in their ongoing research and development efforts.

In-depth Technical Guide: Thermal Stability of Methyl 4-(3-aminophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-aminophenyl)benzoate is a biphenyl derivative with potential applications in pharmaceutical and materials science. Its chemical structure, featuring an amino group and a methyl ester, suggests that its thermal stability is a critical parameter for its synthesis, purification, storage, and application, particularly in drug development where thermal processing is common. This technical guide provides a comprehensive overview of the thermal stability of Methyl 4-(3-aminophenyl)benzoate.

Physicochemical Properties

A summary of the known physicochemical properties of Methyl 4-(3-aminophenyl)benzoate and its isomer Methyl 4-aminobenzoate is presented below.

| Property | Methyl 4-(3-aminophenyl)benzoate | Methyl 4-aminobenzoate |

| CAS Number | 159503-24-9[1] | 619-45-4 |

| Molecular Formula | C14H13NO2 | C8H9NO2 |

| Molecular Weight | 227.26 g/mol [1] | 151.16 g/mol |

| Melting Point | Not available | 110-111 °C |

| Boiling Point | Not available | Not available |

| Decomposition Temperature | Not available | Not available |

Experimental Protocols for Thermal Stability Analysis

To determine the thermal stability of Methyl 4-(3-aminophenyl)benzoate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques. The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically platinum or alumina.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely ground Methyl 4-(3-aminophenyl)benzoate into the tared TGA sample pan.

-

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature of 600-800 °C, or until the sample has completely decomposed.

-

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures at which 5% (Td5) and 50% (Td50) mass loss occurs.

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and any other thermal transitions, such as glass transitions or solid-solid phase transitions, of the compound.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of finely ground Methyl 4-(3-aminophenyl)benzoate into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a temperature sufficiently above the expected melting point (e.g., 200-250 °C).

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is often performed to observe the behavior of the melt-quenched sample.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

-

The heat of fusion (ΔHf) is calculated by integrating the area under the melting peak.

-

Logical Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like Methyl 4-(3-aminophenyl)benzoate.

Conclusion